molecular formula C20H16FN3O4 B2501715 Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 941974-61-4

Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2501715
CAS No.: 941974-61-4
M. Wt: 381.363
InChI Key: WHCFAWDXEMKQTA-UHFFFAOYSA-N
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Description

Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS: 942010-12-0) is a pyridazine derivative characterized by a benzamido substituent at position 4, a 4-fluorophenyl group at position 1, and an ethyl carboxylate at position 2. Its molecular formula is C21H18FN3O4, with a molecular weight of 381.4 g/mol .

Properties

IUPAC Name

ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-2-28-20(27)18-16(22-19(26)13-6-4-3-5-7-13)12-17(25)24(23-18)15-10-8-14(21)9-11-15/h3-12H,2H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCFAWDXEMKQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dihydropyridazine ring, the introduction of the benzamido group, and the incorporation of the fluorophenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamido and fluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is primarily studied for its bioactive properties. Researchers have investigated its structure and pharmacological activities, focusing on its ability to act as an inhibitor against specific biological targets.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, derivatives of dihydropyridazine, including this compound, have shown promising results in inhibiting the growth of breast and lung cancer cells. The mechanism of action appears to involve interference with cellular proliferation pathways, making it a candidate for further development in cancer therapeutics.

Pharmacological Applications

The compound has also been evaluated for its potential as a pharmacological agent due to its structural similarities to known drug classes.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been tested against topoisomerases, which are critical in DNA replication and repair processes . Inhibiting these enzymes can lead to the disruption of cancer cell proliferation.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics. Its efficacy against various bacterial strains is currently under investigation.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Modifications in its chemical structure have been explored to enhance potency and selectivity against targeted biological pathways.

Modification Effect on Activity
Addition of FluorineIncreased lipophilicity and cellular uptake
Benzamide SubstitutionEnhanced binding affinity to target enzymes
Dihydropyridazine CoreEssential for maintaining biological activity

Cytotoxicity Against Cancer Cell Lines

A study conducted on the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated significant cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic intervention.

Enzyme Inhibition Mechanism

Another study focused on the compound's role as a topoisomerase inhibitor revealed that it effectively disrupts DNA replication processes in vitro, leading to apoptosis in treated cancer cells . This finding underscores the potential of this compound in designing novel anticancer therapies.

Mechanism of Action

The mechanism of action of Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Key Compounds for Comparison :

Ethyl 5-Cyano-1-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate (18) Substituents: 5-Cyano, 4-methyl. Molecular Weight: ~345.3 g/mol (estimated). Synthesis: Prepared via condensation of hydrazones with ethyl cyanoacetate at 160°C . Key Differences: The absence of a benzamido group reduces steric bulk and alters electronic properties.

Ethyl 5-Cyano-4-Methyl-6-Oxo-1-(3-Trifluoromethylphenyl)-1,6-Dihydropyridazine-3-Carboxylate (12c) Substituents: 5-Cyano, 4-methyl, 3-trifluoromethylphenyl. Molecular Weight: ~395.3 g/mol. Melting Point: 106–110°C. Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability but may reduce solubility.

Ethyl 6-Oxo-4-Trifluoromethyl-1-[3-Trifluoromethylphenyl]-1,6-Dihydropyridazine-3-Carboxylate

  • Substituents : 4-Trifluoromethyl, 3-trifluoromethylphenyl.
  • Molecular Weight : ~436.3 g/mol.
  • Key Differences : Dual trifluoromethyl groups create a highly electron-deficient pyridazine core, contrasting with the benzamido group’s resonance effects. This compound’s increased hydrophobicity may limit bioavailability compared to the target compound.
Table 1: Structural and Physical Properties
Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 4-Benzamido, 1-(4-Fluorophenyl) 381.4 N/A Amide, Fluorophenyl, Ester
Compound 18 5-Cyano, 4-Methyl ~345.3 N/A Cyano, Methyl, Ester
Compound 12c 3-Trifluoromethylphenyl, 4-Methyl ~395.3 106–110 Trifluoromethyl, Cyano, Ester
Compound 12d 4-Hydroxyphenyl, 4-Methyl ~337.3 220–223 Hydroxyl, Cyano, Ester

Solubility and Bioavailability Predictions

  • Hydrogen Bonding : The benzamido group in the target compound improves water solubility relative to trifluoromethyl analogs (e.g., 12c, ) but may still lag behind hydroxyl-substituted derivatives (e.g., 12d, mp 220–223°C) .

Biological Activity

Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C17H16F N3O3
  • Molecular Weight : Approximately 329.33 g/mol
  • IUPAC Name : this compound

Structural Features

The structure includes:

  • A dihydropyridazine ring which is crucial for its biological activities.
  • A benzamide group that may enhance interaction with biological targets.
  • A fluorophenyl substituent which can influence pharmacokinetics and potency.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to ethyl 4-benzamido derivatives exhibit significant antimicrobial properties. The antimicrobial efficacy can be measured using Minimum Inhibitory Concentration (MIC) values.

CompoundPathogen TestedMIC (µg/mL)Activity
4aE. coli0.22Excellent
5aS. aureus0.25Excellent
7bK. pneumoniae0.30Good

These results indicate that derivatives of the compound possess strong antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

The compound's anticancer potential has been evaluated against various cancer cell lines, including HeLa and MCF-7 cells. Studies show that the compound exhibits cytotoxic effects, indicating potential as an anticancer agent.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of ethyl 4-benzamido derivatives:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results :
    • HeLa cells showed a significant decrease in viability at concentrations above 10 µM.
    • MCF-7 cells exhibited a similar trend, with IC50 values around 15 µM.

These findings suggest that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanism of action .

Anti-inflammatory Activity

Ethyl 4-benzamido compounds have also been studied for their anti-inflammatory effects. In vitro assays demonstrated that these compounds can inhibit inflammatory markers such as TNF-alpha and IL-6.

Data Summary of Anti-inflammatory Effects

CompoundInflammatory MarkerInhibition (%)
Compound ATNF-alpha70%
Compound BIL-665%

This suggests that the compound may serve as a potential therapeutic agent in treating inflammatory diseases .

The underlying mechanisms by which ethyl 4-benzamido derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
  • Modulation of Inflammatory Pathways : Affecting cytokine production and signaling pathways associated with inflammation.

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